![molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0](/img/structure/B9573.png)
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, also known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a derivative of psilocin, a naturally occurring compound found in certain types of mushrooms. 4-AcO-DMT has gained popularity in recent years due to its psychedelic effects, which are similar to those of psilocybin mushrooms.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been found to have similar effects to psilocybin, including altered perception, mood, and cognition. Research has also shown that 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one has potential therapeutic applications for the treatment of anxiety, depression, and addiction.
Wirkmechanismus
The exact mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is thought to activate these receptors, leading to altered perception and mood.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, which can lead to visual distortions and hallucinations. The effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can last for several hours, and users may experience a range of emotions, from euphoria to anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in lab experiments is that it is a synthetic compound, which means that its purity and potency can be controlled more easily than natural compounds. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its effects on the brain and behavior.
Zukünftige Richtungen
There are many potential future directions for research on 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. One area of interest is its potential therapeutic applications for the treatment of mental health disorders such as anxiety and depression. Another area of research could focus on the long-term effects of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one use, including any potential risks or benefits. Additionally, more research is needed to fully understand the mechanism of action of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one and its effects on the brain and behavior.
Conclusion:
In conclusion, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a synthetic psychedelic compound that has gained popularity in recent years due to its effects on perception, mood, and cognition. It has been used in various scientific research studies to investigate its potential therapeutic applications and its effects on the brain and behavior. While there is still much to be learned about this compound, its potential for future research and applications is promising.
Synthesemethoden
The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one involves the acetylation of psilocin using acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
100782-25-0 |
|---|---|
Produktname |
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
6-acetyl-6-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3 |
InChI-Schlüssel |
VIUKNPFVFOCTAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
Kanonische SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
Synonyme |
6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



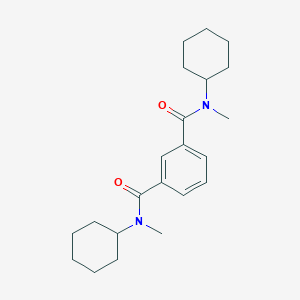
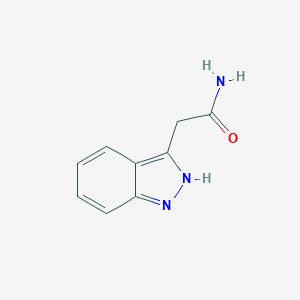
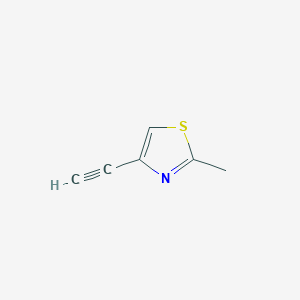
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
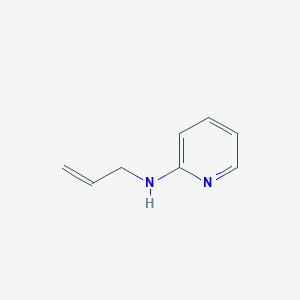
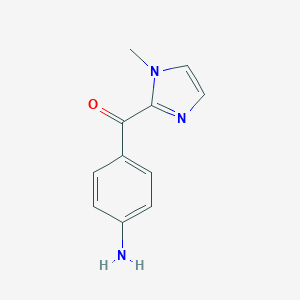
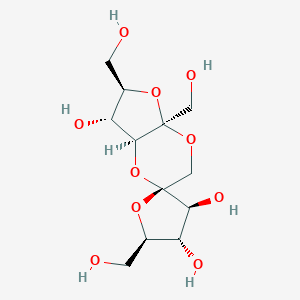
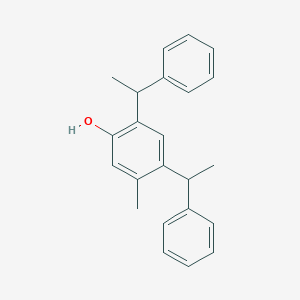
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
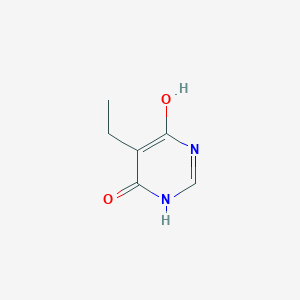

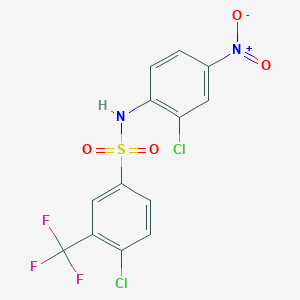
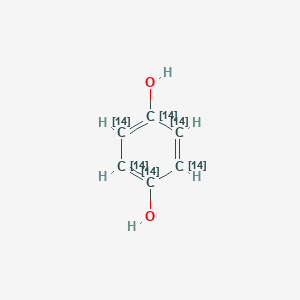
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)